molecular formula C21H21NO2S B1682939 Tazarotene CAS No. 118292-40-3

Tazarotene

Cat. No.: B1682939
CAS No.: 118292-40-3
M. Wt: 351.5 g/mol
InChI Key: OGQICQVSFDPSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazarotene is a third-generation synthetic retinoid primarily used in topical formulations for the treatment of skin conditions such as plaque psoriasis, acne vulgaris, and photoaging. It is a member of the acetylenic class of retinoids and was approved for medical use in 1997 . This compound is known for its efficacy in reducing fine wrinkles, mottled pigmentation, and other signs of photodamaged skin .

Mechanism of Action

Target of Action

Tazarotene, an acetylenic retinoid, primarily targets the retinoic acid receptors (RARs). The active form of the drug, tazarotenic acid, binds to all three members of the RAR family: RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression .

Mode of Action

By binding to these receptors, tazarotenic acid may modify gene expression . This interaction leads to changes in cellular processes, including cell differentiation and proliferation .

Biochemical Pathways

This compound affects various biochemical pathways related to skin health. It modulates gene transcription, which can influence the processes of keratinocyte differentiation, hyperproliferation, and the expression of inflammatory markers . These changes in cellular activity can lead to improvements in conditions like psoriasis and acne .

Pharmacokinetics

This compound exhibits certain pharmacokinetic properties that influence its bioavailability. Following topical application, this compound undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours . The systemic bioavailability of this compound is low, approximately 1% after single and multiple topical applications to healthy skin .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . In addition, it can lead to significant reductions in both plaque elevation and scaling in patients with psoriasis .

Action Environment

The action of this compound can be influenced by environmental factors. Furthermore, the therapy is more effective when used with the daily application of sunscreen . This suggests that exposure to sunlight may influence the efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tazarotene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance thin-layer chromatography (HPTLC) for quantitative determination and validation .

Chemical Reactions Analysis

Types of Reactions

Tazarotene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ester Hydrolysis: This reaction occurs in the presence of water and esterases.

    Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The primary product formed from the hydrolysis of this compound is tazarotenic acid, which is the active form of the drug .

Comparison with Similar Compounds

Similar Compounds

    Tretinoin: Another retinoid used for similar dermatological conditions.

    Adapalene: A third-generation retinoid with similar applications.

Uniqueness of Tazarotene

This compound is unique due to its acetylenic structure, which provides a rigid framework and enhances its stability and efficacy. It also shows relative selectivity for RARβ and RARγ, which may contribute to its distinct therapeutic effects .

Properties

IUPAC Name

ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQICQVSFDPSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046691
Record name Tazarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tazarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 7.50e-04 g/L
Record name Tazarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tazarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the exact mechanism of tazarotene action is not known, studies have shown that the active form of the drug (tazarotenic acid) binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression. It also has affinity for RXR receptors.
Record name Tazarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

118292-40-3
Record name Tazarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118292-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazarotene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tazarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAZAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tazarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Reaction vessels used in this procedure were flame dried under vacuum and all operations carried out in an oxygen-free, argon or nitrogen atmosphere. To a solution of 465.7 mg (2.3019 mmol) of 4,4-dimethyl-6-ethynyl-thiochroman in 4 ml of dry tetrahydrofuran at 0° C. was added dropwise 1.5 ml of 1.6M (2.4 mmol) n-butyllithium in hexane. This was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes, cooled again to 0° C. and then treated with a solution of 330 mg (2.4215 mmol) of fused ZnCl2 in 4 ml dry tetrahydrofuran using a double ended needle. Thereafter the solution was stirred at 0° C. for 30 minutes, then at room temperature for 10 minutes. A solution of 426.3 mg (2.2967 mmol) of ethyl 6-chloronicotinoate (from Example 5) in 4 ml dry tetrahydrofuran was transferred by double ended needle into a suspension of 430 mg (0.37 mmol) of tetrakistriphenylphosphine palladium in 4 ml dry tetrahydrofuran and stirred at room temperature for 10 minutes, then treated by double ended needle with the solution of the alkynylzinc prepared above. This mixture was stirred at room temperature for 18 hours, then quenched with 100 ml water. Product was recovered by extraction with 3×75 ml ether. Ether fractions were combined and washed with saturated NaCl solutions and dried (mgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexane) followed by HPLC (Whatman Partisil M-9 10/50; 4% ethyl acetate in hexane) to give the title compound as a white solid.
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mg
Type
catalyst
Reaction Step One
Quantity
465.7 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mmol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
426.3 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
430 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
alkynylzinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazarotene
Reactant of Route 2
Reactant of Route 2
Tazarotene
Reactant of Route 3
Reactant of Route 3
Tazarotene
Reactant of Route 4
Reactant of Route 4
Tazarotene
Reactant of Route 5
Reactant of Route 5
Tazarotene
Reactant of Route 6
Reactant of Route 6
Tazarotene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.